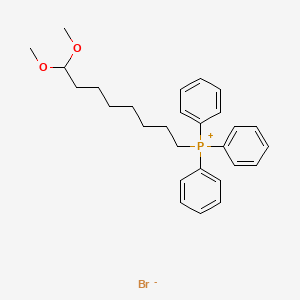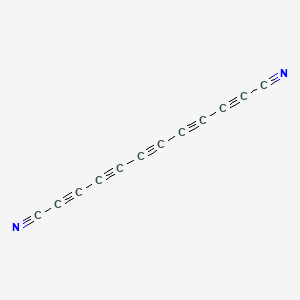
2,3-Di(propan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Di(propan-2-yl)aniline is an organic compound belonging to the class of aromatic amines. It is characterized by the presence of two isopropyl groups attached to the benzene ring at the 2 and 3 positions, with an amino group at the 1 position. This compound is a colorless liquid, although it can appear yellow or brown due to oxidation. It is often used in the synthesis of various ligands and as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Di(propan-2-yl)aniline can be synthesized through several methods. One common method involves the alkylation of aniline with isopropyl halides in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or ethanol under reflux conditions.
Another method involves the Friedel-Crafts alkylation of aniline with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also requires an inert atmosphere and is conducted at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
2,3-Di(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products
Oxidation: Nitro derivatives, quinones.
Reduction: Secondary amines.
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.
科学的研究の応用
2,3-Di(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of ligands for coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Di(propan-2-yl)aniline involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with transition metals. These complexes can exhibit unique catalytic properties, facilitating various chemical transformations. The compound’s bulky structure can influence its binding affinity and selectivity towards specific metal centers.
類似化合物との比較
Similar Compounds
2,6-Di(propan-2-yl)aniline: Similar in structure but with isopropyl groups at the 2 and 6 positions.
2,4-Di(propan-2-yl)aniline: Isopropyl groups at the 2 and 4 positions.
2,5-Di(propan-2-yl)aniline: Isopropyl groups at the 2 and 5 positions.
Uniqueness
2,3-Di(propan-2-yl)aniline is unique due to the specific positioning of the isopropyl groups, which can influence its reactivity and steric properties. This unique structure can lead to different chemical behaviors and applications compared to its isomers.
特性
CAS番号 |
153921-59-6 |
|---|---|
分子式 |
C12H19N |
分子量 |
177.29 g/mol |
IUPAC名 |
2,3-di(propan-2-yl)aniline |
InChI |
InChI=1S/C12H19N/c1-8(2)10-6-5-7-11(13)12(10)9(3)4/h5-9H,13H2,1-4H3 |
InChIキー |
QBCIVSJJZKMYEH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)N)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)

![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)




![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)


![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)
![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)
